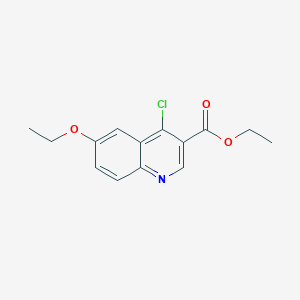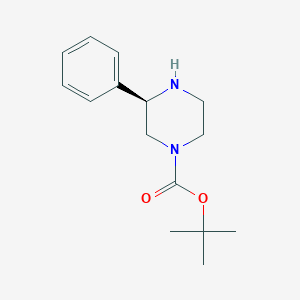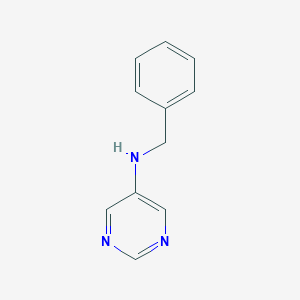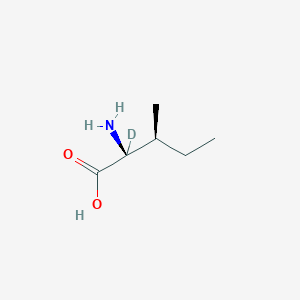
N-(2-アミノエチル)ピリジン-2-カルボキサミド
概要
説明
N-(2-aminoethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
科学的研究の応用
N-(2-aminoethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)pyridine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane to produce a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate. This intermediate is then hydrolyzed to produce N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide .
Industrial Production Methods
Industrial production methods for N-(2-aminoethyl)pyridine-2-carboxamide typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
作用機序
The mechanism by which N-(2-aminoethyl)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine-2-carboxamide
- N-(2-hydroxyethyl)pyridine-2-carboxamide
- N-(2-methylaminoethyl)pyridine-2-carboxamide
Uniqueness
N-(2-aminoethyl)pyridine-2-carboxamide is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution allows it to form specific interactions with enzymes and proteins that other similar compounds may not be able to achieve .
特性
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-43-9 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)pyridine-2-carboxamide?
A1: The research indicates that N-(2-aminoethyl)pyridine-2-carboxamide exhibits inhibitory properties against monoamine oxidase (MAO) [, ]. While the specific details regarding its interaction with MAO are not provided in the abstracts, this suggests that the compound likely exerts its effects by interfering with the enzymatic activity of MAO, potentially through competitive or non-competitive inhibition. Further research is needed to fully elucidate the precise mechanism of interaction and its downstream effects.
Q2: Are there any other compounds structurally similar to N-(2-aminoethyl)pyridine-2-carboxamide that share similar pharmacological properties?
A2: The research mentions that other ethylenediaminemonoamide derivatives, sharing structural similarities with N-(2-aminoethyl)pyridine-2-carboxamide, also exhibit inhibitory properties against MAO [, ]. These derivatives differ in the specific aromatic heterocyclic group (represented as "R" in the abstract) attached to the ethylenediaminemonoamide core. This suggests that the core structure of N-(2-aminoethyl)pyridine-2-carboxamide, particularly the ethylenediamine and amide moieties, may be crucial for its interaction with MAO and its inhibitory activity. Further investigations into the structure-activity relationship of these derivatives could provide valuable insights for developing more potent and selective MAO inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)






![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)






